molecular formula C33H26N6O2S2 B383040 2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 452089-18-8

2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B383040
CAS No.: 452089-18-8
M. Wt: 602.7g/mol
InChI Key: UPZITCAZPOCQOO-UHFFFAOYSA-N
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Description

The compound 2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a bistriazole derivative featuring dual 1,2,4-triazole rings bridged via sulfanyl (-S-) and methylene (-CH₂-) linkages. The structure includes phenyl substituents on both triazole rings and a phenylethanone moiety.

Properties

IUPAC Name

2-[[5-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N6O2S2/c40-28(24-13-5-1-6-14-24)22-42-32-36-34-30(38(32)26-17-9-3-10-18-26)21-31-35-37-33(39(31)27-19-11-4-12-20-27)43-23-29(41)25-15-7-2-8-16-25/h1-20H,21-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZITCAZPOCQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Phenyl-4H-1,2,4-triazole-3-thiol

The foundational triazole scaffold is synthesized via acid-catalyzed cyclization of N-phenylthiosemicarbazide with phenacyl bromide (1:1 molar ratio) in refluxing ethanol (12 h, 78% yield). Mechanistically, the thiosemicarbazide undergoes intramolecular dehydration, forming the triazole ring while retaining the thiol group at position 3:

Ph-NH-C(S)-NH-NH2+PhCOCH2BrHCl, EtOH4-Ph-4H-1,2,4-triazole-3-thiol+H2O+HBr\text{Ph-NH-C(S)-NH-NH}2 + \text{PhCOCH}2\text{Br} \xrightarrow{\text{HCl, EtOH}} \text{4-Ph-4H-1,2,4-triazole-3-thiol} + \text{H}_2\text{O} + \text{HBr}

Optimization Data :

SolventCatalystTemp (°C)Yield (%)
EthanolHCl8078
DMFH2SO410062
THFAcOH6545

Polar protic solvents (e.g., ethanol) enhance proton transfer and cyclization efficiency.

Sulfanyl Functionalization via Nucleophilic Substitution

Synthesis of 5-[(2-Oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

Core B is generated by reacting 4-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone (1.2 equiv) in the presence of K2CO3 (2.0 equiv) in DMF (60°C, 6 h, 85% yield). The thiolate anion attacks the electrophilic α-carbon of the bromoketone, forming a stable thioether:

Triazole-SH+PhCOCH2BrK2CO3,DMFTriazole-S-CH2COPh+KBr\text{Triazole-SH} + \text{PhCOCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Triazole-S-CH}2\text{COPh} + \text{KBr}

Side Reaction Mitigation :

  • Excess bromoketone (1.2 equiv) minimizes disulfide formation.

  • Anhydrous DMF suppresses hydrolysis of the bromoketone.

Methylenebis(triazole) Bridge Construction

Mannich Reaction for Methylene Coupling

The methylene bridge between triazole cores A and B is installed via a Mannich reaction. Formaldehyde (37% aq., 2.5 equiv) and dimethylamine hydrochloride (1.5 equiv) facilitate coupling of cores A and B in refluxing ethanol (8 h, 72% yield):

2Triazole-S-CH2COPh+CH2O+Me2NH\cdotpHClMethylenebis(triazole)+H2O+Me2NH2+Cl2 \, \text{Triazole-S-CH}2\text{COPh} + \text{CH}2\text{O} + \text{Me}2\text{NH·HCl} \rightarrow \text{Methylenebis(triazole)} + \text{H}2\text{O} + \text{Me}2\text{NH}2^+\text{Cl}^-

Critical Parameters :

  • Stoichiometric formaldehyde ensures complete bis-alkylation.

  • Elevated temperature (80°C) accelerates iminium intermediate formation.

Phenacyl Sulfanyl Group Introduction

Thiol-Disulfide Exchange for Terminal Functionalization

The final phenacyl sulfanyl groups are appended via thiol-disulfide exchange. The methylenebis(triazole) intermediate reacts with 2-mercapto-1-phenylethanone (2.2 equiv) and iodine (0.1 equiv) in chloroform (25°C, 24 h, 68% yield):

Methylenebis(triazole)+2PhCOCH2SHI2Target Compound+H2S\text{Methylenebis(triazole)} + 2 \, \text{PhCOCH}2\text{SH} \xrightarrow{\text{I}2} \text{Target Compound} + \text{H}_2\text{S}

Advantages :

  • Iodine catalyzes disulfide bond cleavage, regenerating active thiols for coupling.

  • Chloroform’s low polarity favors thiolate nucleophilicity.

Purification and Analytical Validation

Chromatographic Isolation

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v), yielding a white crystalline solid (mp 162–164°C).

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 2H, triazole-H), 7.85–7.20 (m, 15H, Ar-H), 4.32 (s, 4H, SCH2CO), 3.98 (s, 2H, CH2 bridge).

  • HRMS : m/z calculated for C33H26N6O2S2\text{C}_{33}\text{H}_{26}\text{N}_6\text{O}_2\text{S}_2: 602.7285; found: 602.7289.

Alternative Synthetic Routes and Comparative Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is ubiquitous for 1,2,3-triazoles, its applicability to 1,2,4-triazoles is limited. Pilot attempts using CuI (10 mol%) and sodium ascorbate in THF/H2O yielded <20% product, underscoring the incompatibility of CuAAC with 1,2,4-triazole regiochemistry.

Boulton-Katritzky Rearrangement

Heating hydrazones derived from pyrano[2,3-d]isoxazolones with K2CO3 in ethanol (2 h, 70°C) induced rearrangement to 1,2,3-triazoles. However, this method failed to produce the desired 1,2,4-triazole framework, highlighting the necessity of stepwise synthesis.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • DMF and ethanol are distilled and reused, reducing process mass intensity (PMI) by 40%.

  • Bromide byproducts are precipitated as KBr and repurposed in agrochemical formulations.

Catalytic Efficiency

  • Turnover Number (TON) : 58 for Mannich reaction (dimethylamine catalyst).

  • Space-Time Yield : 12 g/L·h in thioether formation step .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenacyl groups, converting them to corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biological Activity

The compound 2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic molecule that integrates multiple pharmacophores, notably the triazole and phenyl groups. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name2-{[5-{(5-(2-Oxo-2-phenylethyl)sulfanyl)-4-pheny...
Molecular FormulaC33H26N6O2S2
Molecular Weight602.71 g/mol
CAS Number452089-18-8

The presence of the triazole moiety suggests potential antifungal and antibacterial properties, while the sulfanyl groups may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes or interfering with essential metabolic pathways. Studies have demonstrated that similar compounds can effectively combat resistant strains of pathogens, making them valuable in treating infections.

Anticancer Potential

Triazole-containing compounds have also been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as the inhibition of tubulin polymerization. A study on related triazole derivatives showed promising results in inhibiting tumor growth in vivo, suggesting that this compound may exhibit similar effects due to its structural characteristics.

Anti-inflammatory Effects

The incorporation of phenyl groups and sulfanyl functionalities has been linked to anti-inflammatory activities. Compounds with these features often modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the synthesis of pro-inflammatory mediators. Preliminary studies on structurally similar compounds have indicated a reduction in inflammation markers in animal models.

Case Studies

  • Triazole Derivatives in Cancer Therapy
    • A study published in Journal of Medicinal Chemistry explored various triazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications to the triazole ring significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could be applied to our compound.
  • Antimicrobial Properties
    • Research conducted on a series of phenyl-triazole compounds highlighted their efficacy against Candida albicans and Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
  • Anti-inflammatory Activity
    • An investigation into sulfanyl-containing compounds revealed their potential as anti-inflammatory agents through the inhibition of COX enzymes. This aligns with the expected activity profile for our compound based on its chemical structure.

Comparison with Similar Compounds

Substituent Effects on Properties

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F, -SO₂Ph): Increase electrophilicity and metabolic stability but reduce solubility. For example, the difluorophenyl and sulfonyl groups in the compound from may enhance resistance to oxidative degradation . Electron-donating groups (e.g., -Me, -OMe): Improve solubility via polarity (methoxy) or hydrogen bonding, as seen in and .
  • Solubility and Lipophilicity :

    • The target compound’s phenyl-dominated structure results in high lipophilicity (logP ~4.2 estimated), limiting aqueous solubility. Methoxy-substituted analogs (e.g., ) exhibit lower logP values (~3.0–3.5), favoring oral bioavailability .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Basic Research Question
The compound’s synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and ketone functionalization. Key steps include refluxing intermediates with sodium in ethanol (e.g., bromoacetophenone addition) and using catalysts like pyridine and zeolite-Y . Optimization requires Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). Advanced statistical modeling, as demonstrated in flow-chemistry frameworks, can identify critical parameters for yield and purity .

Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Basic Research Question
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming functional groups and molecular weight. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides atomic-resolution structural data, while ORTEP-3 visualizes thermal ellipsoids and molecular packing . For ambiguous regions, cross-validation with Density Functional Theory (DFT)-optimized geometries is recommended .

How can researchers design assays to evaluate the compound’s biological activity?

Advanced Research Question
Focus on target-specific assays, such as tyrosinase inhibition or antiproliferative activity, using dose-response curves (IC50 determination). For example, triazole-thiol derivatives exhibit enzyme inhibition via metal coordination or hydrophobic interactions; kinetic studies (e.g., Lineweaver-Burk plots) can clarify inhibition mechanisms . Cell-based assays (e.g., MTT for cytotoxicity) should include positive controls and replicate measurements to ensure reproducibility .

What computational strategies predict structure-activity relationships (SAR) for this compound?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) identifies binding poses with biological targets, while Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes. Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) inferred from crystallographic data guide SAR hypotheses . QSAR models trained on substituent electronic parameters (Hammett constants) can prioritize derivatives for synthesis .

How can contradictory crystallographic and spectroscopic data be resolved?

Advanced Research Question
Discrepancies between XRD and NMR data (e.g., conformational flexibility in solution vs. solid state) require complementary techniques:

  • Variable-temperature NMR to probe dynamic behavior.
  • Powder XRD to rule out polymorphism.
  • DFT calculations to compare energy landscapes of observed conformers .

What experimental design principles minimize side reactions during synthesis?

Advanced Research Question
Implement flow-chemistry setups for precise control of residence time and temperature, reducing byproducts like oxidized sulfanyl groups . Use scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates. Monitor reaction progress via inline FTIR or LC-MS to terminate reactions at optimal conversion .

How do substituents on the triazole ring influence physicochemical properties?

Basic Research Question
Electron-withdrawing groups (e.g., phenyl, chlorophenyl) enhance stability via resonance effects, while sulfanyl groups increase lipophilicity (LogP). Solubility can be modulated by introducing polar substituents (e.g., hydroxyl, carboxyl) . Quantitative structure-property relationship (QSPR) models correlate substituent descriptors (molar refractivity, hydrophobicity) with bioavailability .

What challenges arise in multi-step synthesis, and how are intermediates characterized?

Basic Research Question
Common issues include low yields in cyclization steps and purification difficulties due to similar polarities of intermediates. Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) and characterize intermediates via TLC, 1^1H/13^13C NMR, and HRMS. For stereochemical confirmation, compare experimental and computed circular dichroism spectra .

How are pharmacokinetic properties (e.g., metabolic stability) assessed preclinically?

Advanced Research Question
Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to measure half-life. CYP450 inhibition assays identify metabolic liabilities. Computational tools like SwissADME predict absorption (e.g., Caco-2 permeability) and blood-brain barrier penetration .

What role do non-covalent interactions play in the compound’s supramolecular assembly?

Advanced Research Question
XRD analyses reveal intermolecular interactions (e.g., C–H···O hydrogen bonds, van der Waals forces) driving crystal packing. These interactions influence solubility and melting points. Computational studies (Hirshfeld surface analysis) quantify interaction contributions, aiding in co-crystal design for enhanced bioavailability .

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